molecular formula C10H15NO B14776899 5-Amino-2-butylphenol

5-Amino-2-butylphenol

Cat. No.: B14776899
M. Wt: 165.23 g/mol
InChI Key: OBFBQINANBGSTP-UHFFFAOYSA-N
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Description

5-Amino-2-butylphenol is an organic compound with the molecular formula C10H15NO It is a derivative of phenol, characterized by the presence of an amino group at the 5-position and a butyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-butylphenol typically involves the reduction of 2-butyl-5-nitrophenol. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-butylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or ammonium formate in ethanol are used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are employed.

Major Products Formed

    Oxidation: Formation of 5-nitro-2-butylphenol.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives like 5-amino-2-butyl-4-bromophenol.

Scientific Research Applications

5-Amino-2-butylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-butylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,4-di-tert-butylphenol: Similar structure but with tert-butyl groups at the 2 and 4 positions.

    5-Amino-2-methylphenol: Similar structure but with a methyl group at the 2 position.

    5-Amino-2-ethylphenol: Similar structure but with an ethyl group at the 2 position.

Uniqueness

5-Amino-2-butylphenol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain compared to methyl or ethyl groups can affect the compound’s solubility, stability, and interaction with other molecules .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-amino-2-butylphenol

InChI

InChI=1S/C10H15NO/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,12H,2-4,11H2,1H3

InChI Key

OBFBQINANBGSTP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)N)O

Origin of Product

United States

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